L-Histidine Hydrochloride Hydrate 13C6

Description

Fundamental Principles and Advantages of Stable Isotope Tracing in Biological Systems

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes into molecules to serve as tracers. metsol.com These isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), possess the same number of protons as their more common elemental counterparts but a different number of neutrons, resulting in a greater atomic mass. creative-proteomics.com This mass difference is the key to their utility, as it allows for their detection and quantification using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.com

The fundamental principle lies in introducing these labeled compounds into a biological system, such as a cell culture, organism, or biochemical reaction. creative-proteomics.com The labeled molecules participate in metabolic processes identically to their unlabeled counterparts. metsol.com By tracking the movement and transformation of the isotopic label, researchers can elucidate metabolic pathways, quantify the flow of metabolites (flux), and understand the dynamics of biomolecules. creative-proteomics.comsilantes.com For instance, by providing cells with glucose labeled with ¹³C, scientists can trace the journey of the carbon atoms through central metabolic routes like glycolysis and the citric acid cycle. creative-proteomics.com

The advantages of using stable isotopes over radioactive isotopes are significant:

Safety: As they are non-radioactive, stable isotopes pose no radiation risk, making them safe for use in a wide range of studies, including those involving human subjects. metsol.comdiagnosticsworldnews.com

Precision and Accuracy: Modern analytical instruments can detect the mass difference with high precision, allowing for accurate quantification of labeled molecules and providing detailed insights into metabolic kinetics. metsol.comsilantes.com

Versatility: The technique is highly adaptable and can be applied to study a vast array of biological phenomena, including protein synthesis, nutrient metabolism, and drug development. diagnosticsworldnews.comcreative-proteomics.com

Dynamic Measurement: Stable isotope labeling is the only experimental method that allows for the direct measurement of the biosynthesis, remodeling, and degradation rates of biomolecules in a dynamic state. diagnosticsworldnews.com

A prominent application of this technology is ¹³C-Metabolic Flux Analysis (¹³C-MFA), a method used to quantify the rates of metabolic reactions within a cell. nih.govnih.gov By measuring the isotopic labeling patterns in metabolites, particularly amino acids derived from cellular proteins, researchers can construct detailed maps of cellular metabolism. nih.govnih.gov

The Unique Role of L-Histidine in Biological Processes and Research

L-histidine is a nutritionally essential amino acid, meaning it must be obtained from the diet as it is not synthesized de novo in humans. verywellhealth.comnih.gov Its importance stems from the unique properties of its imidazole (B134444) side chain. With a pKa value near physiological pH (~6.0), the side chain can act as both a proton donor and acceptor, making it a versatile participant in enzymatic reactions. sigmaaldrich.com This property places histidine residues in the active sites of numerous enzymes, where they are critical for catalytic activity. nih.govhimedialabs.com

Key biological functions and roles of L-histidine include:

Protein Structure and Function: As a fundamental building block of proteins, histidine contributes to their three-dimensional structure and function. It is particularly important in metalloenzymes and proteins like hemoglobin and myoglobin, where it coordinates with metal ions such as iron, zinc, and copper. nih.govnih.gov

Precursor to Bioactive Molecules: L-histidine is the metabolic precursor to several vital compounds.

Histamine (B1213489): Formed via decarboxylation of histidine, histamine is a crucial neurotransmitter and a key mediator of immune responses and inflammation. nih.govnih.gov

Carnosine: This dipeptide, made from beta-alanine (B559535) and histidine, is found in high concentrations in muscle and brain tissue, where it acts as a buffer and antioxidant. verywellhealth.comnih.gov

Metabolic Regulation: The biosynthesis of histidine is linked to nucleotide formation pathways, highlighting its integration within central metabolism. himedialabs.com It also plays roles in tissue repair, the formation of blood cells, and the protection of nerve cells. verywellhealth.com

Due to these diverse and critical roles, L-histidine is a subject of intense research in biochemistry, physiology, and medicine.

Overview of L-Histidine Hydrochloride Hydrate (B1144303) 13C6 as a Crucial Tool in Advanced Scientific Inquiry

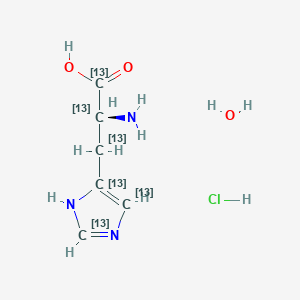

L-Histidine Hydrochloride Hydrate ¹³C₆ is a stable isotope-labeled form of L-histidine where all six carbon atoms in the molecule have been replaced with the ¹³C isotope. medchemexpress.com This complete labeling provides a distinct mass shift that is easily detectable by mass spectrometry, making it an invaluable tool for tracing the metabolic fate of histidine with high specificity. sigmaaldrich.comsigmaaldrich.com The hydrochloride hydrate form ensures stability and solubility for experimental use. sigmaaldrich.comhimedialabs.com

This labeled compound is a cornerstone of several advanced research applications:

Metabolic Flux Analysis (MFA): In ¹³C-MFA studies, cells are cultured in media where standard L-histidine is replaced with L-Histidine ¹³C₆. nih.gov By analyzing the incorporation of ¹³C into downstream metabolites and proteins, researchers can precisely quantify the flux through pathways involving histidine. nih.govyoutube.com This provides a dynamic picture of cellular metabolism under various conditions, such as in disease states or in response to therapeutic agents. nih.gov

Quantitative Proteomics: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize ¹³C₆-labeled histidine. creative-proteomics.com In a typical SILAC experiment, one cell population is grown in media with normal "light" histidine, while another is grown with "heavy" L-Histidine ¹³C₆. When the protein samples from both populations are combined and analyzed by mass spectrometry, the mass difference allows for the precise relative quantification of thousands of proteins simultaneously. This is critical for understanding changes in protein expression in response to stimuli.

Internal Standards: L-Histidine ¹³C₆ serves as an ideal internal standard for mass spectrometry-based quantification of unlabeled histidine in complex biological samples. medchemexpress.com Because it is chemically identical to the natural compound but mass-shifted, it can be added to a sample in a known quantity to correct for variations in sample preparation and instrument response, leading to highly accurate measurements.

The use of L-Histidine Hydrochloride Hydrate ¹³C₆ allows scientists to move beyond static measurements and probe the intricate and dynamic network of biochemical reactions in living systems. metsol.comdiagnosticsworldnews.com

Data Tables

Table 1: Properties of L-Histidine Hydrochloride Hydrate ¹³C₆

| Property | Value | Reference |

| Chemical Formula | ¹³C₆H₉N₃O₂·HCl·H₂O | sigmaaldrich.com |

| Isotopic Enrichment | ≥98 atom % ¹³C | sigmaaldrich.com |

| Molecular Weight | ~218.57 g/mol | sigmaaldrich.com |

| Form | Crystalline Powder | himedialabs.com |

| Primary Applications | Metabolic Flux Analysis (MFA), Proteomics (e.g., SILAC), Biomolecular NMR, Internal Standard for Mass Spectrometry | medchemexpress.comsigmaaldrich.comisotope.com |

Table 2: Research Findings Using ¹³C-Labeled Amino Acids

| Research Area | Technique | Finding | Reference |

| Cancer Metabolism | Deep ¹³C Labeling & LC-HRMS | Identified active and inactive metabolic pathways in human cancer cells by tracing the incorporation of ¹³C from labeled nutrients into hundreds of endogenous metabolites. | nih.gov |

| Microbial Metabolism | ¹³C-MFA with GC-MS | Enhanced the precision of flux maps in E. coli by incorporating labeling data from glycogen (B147801) and RNA in addition to proteinogenic amino acids. | nih.gov |

| Plant Biochemistry | Peptide Mass Distributions (PMDs) | Demonstrated that analyzing ¹³C labeling in peptides from soybean storage proteins could yield high-quality flux estimates, retaining spatial information. | nih.gov |

| Drug Development | Stable Isotope Tracing | Used to precisely track the absorption, distribution, metabolism, and excretion (ADME) of drug candidates and to understand their pharmacodynamic effects on metabolic pathways. | metsol.comdiagnosticsworldnews.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12ClN3O3 |

|---|---|

Molecular Weight |

215.59 g/mol |

IUPAC Name |

(2S)-2-amino-3-((2,4,5-13C3)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i1+1,2+1,3+1,4+1,5+1,6+1;; |

InChI Key |

CMXXUDSWGMGYLZ-NHMLGGAVSA-N |

Isomeric SMILES |

[13CH]1=[13C](N[13CH]=N1)[13CH2][13C@@H]([13C](=O)O)N.O.Cl |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.O.Cl |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Enrichment of L Histidine Hydrochloride Hydrate 13c6

Methodologies for Uniform and Site-Specific Carbon-13 Labeling of L-Histidine

The introduction of ¹³C into the L-histidine molecule can be achieved through two main approaches: uniform labeling, where all carbon atoms are replaced with ¹³C, and site-specific labeling, where only designated carbons are isotopically enriched.

Uniform ¹³C₆ Labeling: The most common and efficient method for producing uniformly labeled L-histidine is through microbial biosynthesis. Genetically engineered strains of bacteria, most notably Escherichia coli, are cultivated in a minimal medium where the sole carbon source is uniformly labeled ¹³C-glucose. nih.govacs.org The bacteria's natural metabolic pathways then synthesize all amino acids, including L-histidine, incorporating the ¹³C isotope into every carbon position. nih.gov This biological approach ensures the correct L-stereoisomer is produced with high isotopic enrichment.

Site-Specific ¹³C Labeling: While L-Histidine Hydrochloride Hydrate (B1144303) ¹³C₆ is uniformly labeled, understanding site-specific methods provides context to the broader field of isotopic labeling. Site-selective labeling is crucial for specific NMR experiments that aim to study localized processes like proton-transfer. nih.gov This is achieved by providing the bacterial culture with precursors that are selectively labeled at specific carbon positions. nih.gov For instance:

Using 1-¹³C ribose as a precursor can exclusively label the δ2 position of the histidine imidazole (B134444) ring, albeit with a lower incorporation yield compared to using labeled glucose. nih.gov

A chemo-enzymatic approach offers an alternative to purely biosynthetic methods. iaea.orgconsensus.appresearchgate.net This involves a combination of chemical synthesis to create a labeled precursor followed by enzymatic reactions to complete the synthesis of the amino acid. iaea.orgconsensus.app For example, a synthetic route starting with commercially available ¹³C-thiocyanate can produce 2'-¹³C-L-histidine with high isotopic (99%) and optical (99%) purity. nih.govmdpi.com This particular method allows for the potential labeling of any position in the histidine molecule by using appropriately labeled building blocks. nih.govmdpi.com

These methodologies provide a versatile toolkit for researchers, allowing the production of custom-labeled amino acids tailored to specific experimental needs. nih.gov

Precursor Selection and Biosynthetic Pathways for Efficient ¹³C Incorporation

The efficiency of ¹³C incorporation into L-histidine via biosynthesis is critically dependent on the choice of precursor and the optimization of the host organism's metabolic pathways.

The biosynthetic pathway for histidine is a complex, ten-step process that is conserved across bacteria, lower eukaryotes, and plants. nih.govresearchgate.netnih.gov The pathway begins with phosphoribosyl pyrophosphate (PRPP) and adenosine (B11128) triphosphate (ATP). nih.govyoutube.comyoutube.com The carbon atoms of the final histidine molecule originate from two primary sources:

PRPP: Contributes five carbon atoms, which form the three-carbon backbone and carbons C4 and C5 of the imidazole ring. nih.gov

ATP: The purine (B94841) ring of ATP contributes the remaining carbon atom (C2) and one nitrogen atom (N1) to the imidazole ring. nih.gov

For uniform ¹³C₆ labeling, the essential precursor is a fully ¹³C-labeled carbon source, typically ¹³C₆-glucose . When E. coli is grown on this medium, the glucose is metabolized through central carbon pathways (like glycolysis and the pentose (B10789219) phosphate (B84403) pathway) to produce ¹³C-labeled PRPP and ATP, thereby ensuring all carbons in the resulting L-histidine are ¹³C. nih.gov

To maximize the yield and efficiency of incorporation, several metabolic engineering strategies are employed in E. coli:

Deregulation of the Histidine Operon: The his operon, which contains the genes for the histidine biosynthetic enzymes, is naturally regulated by feedback inhibition from histidine itself. nih.govnih.gov Engineering strains to remove this feedback control and transcriptional attenuation leads to significant overproduction of histidine. nih.gov

Enhancing Precursor Supply: The production of histidine is metabolically expensive, requiring the equivalent of about 41 ATP molecules per histidine molecule. nih.gov Strategies to increase the intracellular pool of the key precursor PRPP and to reroute the purine nucleotide pathway can substantially boost histidine titers. nih.gov

Optimization of Gene Expression: Fine-tuning the expression levels of the histidine biosynthesis genes on the chromosome can further increase production. nih.gov

These combined strategies have led to the development of engineered E. coli strains capable of producing high titers of L-histidine, making the biosynthetic production of L-Histidine-¹³C₆ highly efficient. nih.gov

Considerations for Concurrent Multi-Isotopic Labeling (e.g., ¹³C, ¹⁵N, Deuterium) in L-Histidine Derivatives

For more complex NMR studies, particularly of large proteins, it is often necessary to label a protein with multiple different isotopes simultaneously. utoronto.ca L-histidine can be synthesized with various combinations of ¹³C, ¹⁵N, and deuterium (B1214612) (²H).

Multi-Isotope Labeling Strategies:

¹³C and ¹⁵N Labeling: Producing uniformly ¹³C, ¹⁵N-labeled L-histidine is straightforward using biosynthetic methods. It involves growing the engineered bacteria in a minimal medium containing ¹³C₆-glucose as the sole carbon source and a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl, as the sole nitrogen source. loewenlabs.comnih.gov This results in the incorporation of ¹³C at all six carbon positions and ¹⁵N at all three nitrogen positions. sigmaaldrich.commedchemexpress.com

Deuterium Labeling: Deuteration, or the substitution of hydrogen with deuterium (²H), is a powerful technique used in NMR to simplify spectra and reduce signal broadening in large molecules. nih.govutoronto.ca Uniform deuteration is achieved by growing cells in media prepared with deuterated water (D₂O) and a deuterated carbon source. nih.gov It is also possible to achieve specific deuteration patterns. For example, base-catalyzed exchange in D₂O can deuterate specific protons. utoronto.ca

Challenges and Applications: The combination of these labeling patterns offers significant advantages for advanced NMR experiments. For instance, a common strategy for studying large proteins involves uniform ¹⁵N-labeling, uniform ¹³C-labeling, and a high level of deuteration (~75-90%), with protons reintroduced at specific sites. utoronto.ca This "protonated needle in a deuterated haystack" approach dramatically improves spectral quality.

However, concurrent labeling presents challenges. Isotopic scrambling, where the isotopes are incorporated into unintended positions, can occur if the host organism's metabolic pathways are not tightly controlled. nih.gov Furthermore, high levels of deuteration can affect cell growth and protein expression levels, requiring optimization of culture conditions. Despite these challenges, multi-labeled L-histidine and other amino acids are indispensable tools for modern structural biology, enabling the detailed study of protein structure, function, and dynamics. medchemexpress.comresearchgate.netresearchgate.netlifetein.com

Applications in Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, a technique sensitive to the local electronic environment of atomic nuclei, benefits immensely from the use of 13C-labeled compounds. The 13C nucleus, while naturally occurring at only about 1.1% abundance, becomes a powerful and sensitive probe when enriched.

The use of L-Histidine-13C6 is instrumental in determining the three-dimensional structures and understanding the dynamics of proteins and other biological macromolecules. acs.orgsigmaaldrich.com By incorporating 13C-labeled histidine, researchers can overcome the spectral overlap that often complicates the NMR spectra of large biomolecules. sigmaaldrich.comsigmaaldrich.com This selective labeling strategy simplifies complex spectra and aids in the unambiguous assignment of signals to specific histidine residues within the protein sequence. meihonglab.comnih.gov

This approach is particularly valuable for studying large proteins and protein complexes. utoronto.ca The introduction of 13C labels enhances the sensitivity of NMR experiments, allowing for the investigation of systems that would otherwise be intractable. utoronto.ca Furthermore, the specific labeling of histidine residues, which are often found in the active sites of enzymes or at protein-protein interfaces, provides direct insights into the mechanisms of biological function.

The imidazole (B134444) side chain of histidine can exist in different protonation states (cationic, neutral) and tautomeric forms (Nδ1-H or Nε2-H in the neutral state), which are crucial for its role in catalysis and proton transfer. nih.govacs.org The 13C NMR chemical shifts of the imidazole ring carbons are highly sensitive to these states. nih.govacs.orgnih.gov

Specifically, the chemical shift of the Cδ2 carbon is a reliable indicator of the tautomeric state. acs.orgnih.govpnas.org A Cδ2 chemical shift greater than 122 ppm typically indicates the Nδ1-H (π) tautomer, while a value less than 122 ppm suggests the Nε2-H (τ) tautomer. acs.orgnih.gov Similarly, the Cγ chemical shift is sensitive to the protonation state. nih.govpnas.org By monitoring the 13C chemical shifts of labeled histidine residues as a function of pH, researchers can determine the pKa values of individual histidines within a protein and characterize their local electrostatic environment. nih.govnih.gov

| Carbon Atom | Chemical Shift (ppm) - Cationic State | Chemical Shift (ppm) - Neutral τ Tautomer | Significance |

|---|---|---|---|

| Cγ | 128.7 | 137.7 | Sensitive to protonation state. nih.govpnas.org |

| Cδ2 | 119.4 | 113.6 | Diagnostic for tautomeric state. acs.orgnih.govpnas.org |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of non-crystalline and insoluble biological systems, such as membrane proteins and large protein aggregates. meihonglab.comnih.gov The use of 13C-labeled histidine is particularly advantageous in ssNMR to simplify spectra and reduce line broadening. meihonglab.comnih.gov Selective labeling of histidine allows for the focused investigation of these residues within complex and often immobile biological assemblies. meihonglab.com

Researchers have successfully used ssNMR with 13C-labeled histidine to determine the protonation states and tautomeric forms of histidine residues in such systems. nih.govmeihonglab.comnih.gov This information is critical for understanding the function of membrane channels and other complex protein machinery where histidine often plays a key role in catalysis or transport. meihonglab.comnih.gov For instance, ssNMR can differentiate between the various states of histidine within a protein sample, even when they exist as a mixture. nih.gov

The availability of 13C-labeled histidine has spurred the development of advanced NMR pulse sequences designed to enhance sensitivity and resolution. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) are standard methods that benefit from 13C labeling to correlate the proton and carbon signals, aiding in resonance assignment. acs.orgnih.govucsb.eduresearchgate.net

Furthermore, Transverse Relaxation-Optimized Spectroscopy (TROSY) has been a significant advancement for studying large macromolecules. nih.govspindynamics.org When combined with 13C labeling, TROSY experiments can significantly reduce line widths and improve spectral resolution, making it possible to study very high molecular weight proteins and complexes. utoronto.canih.gov The development of specialized pulse sequences, such as those for measuring relaxation dispersion, allows for the study of dynamic processes like the interconversion between different histidine protonation states on the microsecond to millisecond timescale. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. When combined with stable isotope labeling, it becomes a powerful tool for quantitative analysis.

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a gold-standard method for the accurate quantification of molecules in complex biological samples. nih.govcapes.gov.brnih.gov In this approach, a known amount of a stable isotope-labeled version of the analyte, such as L-Histidine-13C6, is added to the sample as an internal standard. nih.govcapes.gov.brresearchgate.netlibios.fr

Because the labeled internal standard has nearly identical chemical and physical properties to the endogenous (unlabeled) analyte, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. researchgate.netchiron.no By measuring the ratio of the mass spectrometric signals of the labeled and unlabeled forms, the concentration of the endogenous analyte can be determined with high precision and accuracy, correcting for sample loss during preparation and variations in instrument response. nih.govcapes.gov.brchiron.no This method has been successfully applied to quantify histidine and its metabolites, such as urocanic acid, in human plasma and other biological matrices. capes.gov.brnih.gov

| Analyte | Internal Standard | Application | Reference |

|---|---|---|---|

| L-Histidine | L-Histidine-13C6 | Quantification in biological fluids. | nih.govcapes.gov.brnih.gov |

| Urocanic Acid | 13C-labeled Urocanic Acid (derived from labeled Histidine) | Simultaneous quantification with Histidine in plasma. | capes.gov.br |

| Myelin Proteins | C13-Histidine | Assessment of remyelination processes. | nih.gov |

Integration with Liquid Chromatography for Enhanced Analytical Resolution (LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of compounds in complex mixtures. nih.gov However, the analysis of underivatized amino acids like histidine presents challenges due to their polar nature and poor retention on traditional reversed-phase (RP) columns. nih.govresearchgate.net The integration of L-Histidine-13C6 in advanced LC-MS methods helps overcome these issues and significantly enhances analytical resolution and reliability.

Modern methods increasingly favor direct analysis without the need for derivatization, a chemical modification process that can be time-consuming and introduce variability. thermofisher.comthermofisher.com To achieve effective separation of underivatized amino acids, specialized chromatographic techniques are employed. Hydrophilic Interaction Liquid Chromatography (HILIC) is a common choice as it provides better retention for polar analytes. nih.govresearchgate.net Additionally, mixed-mode chromatography, which combines HILIC and ion-exchange mechanisms, has proven effective in retaining and separating a wide array of amino acids in a single run. researchgate.netthermofisher.com

The table below summarizes various LC-MS methods where labeled histidine is used to improve analytical performance.

Table 1: Examples of LC-MS Methods for Amino Acid Analysis Utilizing Labeled Histidine

| Analytic Target | Chromatographic Column | Mobile Phase Composition | Run Time | Internal Standard Used | Source |

|---|---|---|---|---|---|

| 52 Amino Acids | Thermo Scientific™ Acclaim™ Trinity | A: 100% Acetonitrile; B: 100 mM Ammonium Formate pH 3.0 | 18 min | L-Histidine 13C6, 15N3 | thermofisher.com |

| 20 Proteinogenic Amino Acids | Imtakt Intrada Amino Acid | A: Acetonitrile/Water/Formic Acid (95:5:0.3); B: 100 mM Ammonium Formate | 13 min | [¹³C, ¹⁵N]-labeled Amino Acid Mixture | nih.gov |

| 45 Amino Acids | Restek Raptor Polar X | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid | 13 min | Mix of 17 ¹³C, ¹⁵N-labeled & 12 Deuterium-labeled Amino Acids | researchgate.net |

Application as an Internal Standard in High-Throughput Metabolomic and Proteomic Profiling

The primary application of L-Histidine-13C6 Hydrochloride Hydrate (B1144303) is as an internal standard in quantitative studies, a technique known as stable isotope dilution (SID). nih.gov This methodology is the gold standard for quantitative mass spectrometry because it provides the highest possible analytical specificity and accuracy. nih.govnih.gov The internal standard, with its known concentration, is spiked into a biological sample prior to any processing steps. nih.gov By comparing the mass spectrometer's signal response of the labeled internal standard to the native analyte, precise quantification can be achieved, effectively correcting for sample loss during preparation and variations in instrument response (matrix effects). isolife.nl

In Metabolomics: Metabolomics involves the comprehensive study of small molecules (metabolites) within a biological system. High-throughput profiling of metabolites, such as amino acids in plasma or tissue, is crucial for clinical research and disease biomarker discovery. thermofisher.comnih.gov The use of L-Histidine-13C6 as part of a labeled amino acid mixture allows for the accurate and simultaneous quantification of dozens of amino acids. thermofisher.comthermofisher.com This approach improves trueness and precision, enhances the linear dynamic range of detection, and ensures the reliability and reproducibility of results across large numbers of samples. isolife.nlnih.gov For example, research has demonstrated that using uniformly ¹³C-labeled internal standards significantly improves calibration and corrects for analytical variability when quantifying metabolites in microbial extracts. isolife.nl Similarly, studies on human plasma have shown that methods incorporating ¹³C-labeled yeast extracts or custom SIL amino acid mixes as internal standards yield superior accuracy. nih.govisotope.com

In Proteomics: In the field of proteomics, which studies the entirety of proteins in an organism, L-Histidine-13C6 is used in quantitative techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). chempep.comyoutube.com In a typical SILAC experiment, two cell populations are cultured in media that are identical except for the inclusion of "light" (natural abundance) or "heavy" (stable isotope-labeled) amino acids. youtube.com For instance, one cell population is grown in a medium containing L-Histidine-13C6. After experimental treatment, proteins from the two cell populations are combined, digested into peptides, and analyzed by LC-MS. The mass difference between the heavy and light peptide pairs allows for the direct comparison of their relative abundance, enabling precise quantification of changes in protein expression. nih.govyoutube.com This method is highly accurate and flexible, providing reliable quantitative data on how protein levels change in response to various stimuli. chempep.comyoutube.com

Table 2: Applications of L-Histidine-13C6 as an Internal Standard

| Field | Technique | Purpose | Key Advantage | Source |

|---|---|---|---|---|

| Metabolomics | Stable Isotope Dilution (SID) LC-MS/MS | Absolute quantification of histidine and other amino acids in biological fluids (e.g., plasma). | Corrects for matrix effects and procedural sample loss, ensuring high accuracy and reproducibility. | thermofisher.comnih.govnih.govisolife.nl |

| Metabolomics | Isotope Dilution Mass Spectrometry (IDMS) | Quantification of amino acids in human plasma using ¹³C-labeled yeast extract. | Significant improvement in trueness and precision of quantification compared to methods without internal standards. | nih.govisotope.com |

| Proteomics | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Relative and absolute quantification of protein expression changes between different cell populations. | Provides highly reproducible and quantitative data by creating a mass-encoded barcode for peptides from different samples. | chempep.comyoutube.com |

Applications in Metabolic Pathway Elucidation and Flux Analysis

Metabolic Flux Analysis (MFA) Using 13C-Labeled Histidine Tracers

Metabolic Flux Analysis (MFA) is a cornerstone technique in systems biology and metabolic engineering used to quantify the rates (fluxes) of intracellular reactions. 13cflux.netcreative-proteomics.com The use of ¹³C-labeled substrates, such as L-Histidine 13C6, is central to this methodology. creative-proteomics.com When cells are cultured with a ¹³C-labeled compound, the labeled carbon atoms are incorporated into a wide range of downstream metabolites. 13cflux.net By measuring the specific patterns of ¹³C enrichment in these metabolites, typically using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can deduce the active pathways and calculate the flux through each reaction. nih.govfrontiersin.org This approach provides a detailed snapshot of the cell's physiological state that is not attainable through other "omics" technologies like genomics or proteomics alone. 13cflux.net

The introduction of L-Histidine 13C6 into a biological system allows for the precise tracing of its carbon atoms as they are redistributed throughout the metabolic network. Histidine's carbon skeleton can be catabolized and its components can enter central metabolic pathways. For instance, the degradation of histidine can ultimately yield glutamate (B1630785), which is a key node in central carbon and nitrogen metabolism. sigmaaldrich.com The ¹³C label can then appear in intermediates of the tricarboxylic acid (TCA) cycle, other amino acids, and various biosynthetic precursors.

By tracking the ¹³C label, researchers can:

Identify active pathways: The presence of ¹³C in specific metabolites confirms the activity of the pathways responsible for their synthesis from the tracer. nih.gov

Discover novel metabolic routes: Unexpected labeling patterns can reveal previously unknown biochemical transformations or connections between pathways. nih.govplos.org

Map carbon transitions: It becomes possible to follow the fate of each carbon atom from histidine as it is incorporated into other molecules, providing a detailed map of carbon flow. nih.gov

This technique is invaluable for understanding how cells allocate resources for processes like growth, energy production, and the synthesis of essential macromolecules. researchgate.net

A primary advantage of ¹³C-MFA is its ability to provide quantitative, absolute values for reaction rates within a living cell. creative-proteomics.com Unlike methods that only measure metabolite concentrations, MFA determines the throughput of entire pathways. frontiersin.org After supplying L-Histidine 13C6 and allowing the system to reach an isotopic steady state, intracellular metabolites are extracted and their mass isotopomer distributions (MIDs) are measured. nih.gov The MID refers to the relative abundance of a metabolite with different numbers of ¹³C atoms.

These experimentally measured MIDs are then fitted to a computational model of the organism's metabolic network. frontiersin.org The model simulates the MIDs that would result from a given set of metabolic fluxes. By using optimization algorithms, the model finds the flux distribution that best explains the observed experimental data. frontiersin.org This process allows for the precise quantification of fluxes even in complex, interconnected networks with parallel or reversible reactions. embopress.org

Below is a representative data table illustrating the type of output generated from a ¹³C-MFA experiment, showing how the flux through key pathways might be quantified in a microorganism under different conditions.

| Metabolic Pathway | Reference Condition Flux (mmol/gDW/h) | Stressed Condition Flux (mmol/gDW/h) | Key Enzyme(s) |

|---|---|---|---|

| Histidine Catabolism | 5.2 ± 0.4 | 8.9 ± 0.6 | Histidase, Urocanase |

| TCA Cycle | 30.5 ± 2.1 | 25.1 ± 1.8 | Citrate Synthase, Isocitrate Dehydrogenase |

| Glycolysis | 75.0 ± 5.5 | 98.3 ± 6.2 | Phosphofructokinase, Pyruvate Kinase |

| Pentose (B10789219) Phosphate (B84403) Pathway | 12.3 ± 1.0 | 15.7 ± 1.1 | Glucose-6-Phosphate Dehydrogenase |

This table presents hypothetical data for illustrative purposes, based on the principles of ¹³C-MFA.

While using ¹³C-labeled precursors like glucose is common for studying histidine biosynthesis, using ¹³C-labeled histidine itself is ideal for dissecting its catabolic pathways. plos.org The biosynthesis of histidine is an energetically expensive process, requiring the equivalent of about 41 ATP molecules per histidine molecule. nih.gov It originates from 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP, and glutamine. sigmaaldrich.com

Conversely, histidine degradation is a key process that feeds into central metabolism. By tracing the 13C6 label, researchers can confirm the steps of its breakdown. The primary catabolic pathway in many organisms involves the following key steps and intermediates, which would all become labeled:

Histidine is converted to Urocanate by the enzyme histidase.

Urocanate is converted to 4-Imidazolone-5-propionate .

4-Imidazolone-5-propionate is hydrolyzed to N-Formiminoglutamate .

The formimino group is transferred to tetrahydrofolate, leaving behind Glutamate . sigmaaldrich.com

The appearance of ¹³C-labeled glutamate and subsequent TCA cycle intermediates would provide quantitative data on the rate of this catabolic flux. plos.org Such tracer experiments have been crucial in confirming and quantifying the activity of these pathways in various organisms and conditions. nih.gov

Mechanistic Studies of Histidine Metabolism and its Interconnectivity

Beyond quantifying flux, L-Histidine 13C6 is used to explore the mechanistic details of how histidine metabolism integrates with other major cellular processes, such as nitrogen and lipid metabolism.

Metabolism is not just about carbon flow; nitrogen flux is equally critical for synthesizing amino acids, nucleotides, and other nitrogenous compounds. embopress.org By using tracers that are dually labeled with ¹³C and ¹⁵N, researchers can simultaneously track the fate of both the carbon skeleton and the nitrogen atoms of histidine. embopress.org

Histidine's catabolism to glutamate places it at a central hub of nitrogen exchange. embopress.org Glutamate is a primary nitrogen donor in the cell, participating in numerous transamination reactions to synthesize other amino acids. A ¹³C/¹⁵N-labeled histidine tracer would allow researchers to quantify:

The rate at which histidine's nitrogen is transferred to other amino acids.

The contribution of histidine to the cellular pool of key nitrogen carriers like glutamate and glutamine. embopress.org

The interplay between histidine degradation and the synthesis of other amino acids.

This dual-labeling approach, known as ¹³C¹⁵N-MFA, provides a more holistic view of metabolic activity, highlighting the central role of certain amino acids as distributors of both carbon and nitrogen. embopress.org

Recent research has uncovered links between histidine metabolism and lipid metabolism. nih.govresearchgate.net Studies have suggested that histidine metabolism can influence the accumulation of lipids in macrophages and may affect the biosynthesis of triglycerides. nih.govresearchgate.net Using L-Histidine 13C6 as a tracer can help elucidate the mechanistic basis for these observations.

Researchers can investigate two potential mechanisms:

Direct Carbon Contribution: By tracking the ¹³C label, it is possible to determine if carbon atoms from the breakdown of histidine are directly incorporated into the carbon backbones of fatty acids or cholesterol. This would involve tracing the label from histidine to glutamate, into the TCA cycle, and then to acetyl-CoA, the primary building block for lipids.

Indirect Regulatory Effects: Histidine metabolism can influence the cellular energy state (e.g., ATP levels) and the availability of reducing equivalents like NADPH, both of which are critical for lipid synthesis. nih.gov While not a direct carbon contribution, ¹³C-MFA can quantify changes in central metabolic fluxes (like the pentose phosphate pathway, a major source of NADPH) that are induced by alterations in histidine availability, thereby indirectly linking the two pathways. nih.gov

A study on macrophages found that disordered histidine metabolism, specifically the inability to convert histidine to histamine (B1213489), led to increased lipid accumulation. nih.govresearchgate.net Using a ¹³C tracer in such a system could quantify the metabolic rewiring that drives this lipid phenotype.

The following table summarizes research findings on the interplay between histidine and lipid metabolism.

| Research Finding | Model System | Observed Effect | Potential Mechanism Investigated with 13C Tracer |

|---|---|---|---|

| Histidine metabolism disorder aggravates lipid accumulation. nih.govresearchgate.net | Bone Marrow-Derived Macrophages (Mouse) | Increased intracellular lipids when histidine decarboxylase is knocked out. | Tracing ¹³C from histidine to acetyl-CoA and fatty acids. |

| Histidine can affect triglyceride biosynthesis. researchgate.net | General Cellular Metabolism | Modulation of triglyceride levels. | Quantifying flux changes in glycolysis and lipogenesis pathways. |

Role of Histidine as an Inhibitor of Mitochondrial Glutamine Transport

Glutamine is a critical nutrient for many rapidly proliferating cells, including cancer cells, where it serves as a key source of carbon and nitrogen for the synthesis of biomass and for energy production through the Tricarboxylic Acid (TCA) cycle. nih.gov The transport of glutamine into the mitochondria is a prerequisite for its entry into these central metabolic pathways. nih.gov

L-histidine has been identified as an inhibitor of mitochondrial glutamine transport. medchemexpress.com This inhibitory action has significant implications for cellular metabolism, particularly in glutamine-dependent cells. By blocking or reducing the uptake of glutamine into the mitochondria, histidine can force a metabolic shift, compelling cells to utilize alternative substrates or pathways to meet their bioenergetic and biosynthetic demands.

The use of L-Histidine Hydrochloride Hydrate (B1144303) 13C6 is instrumental in studying the precise metabolic consequences of this inhibition. When cells are cultured with this labeled histidine, researchers can observe:

Histidine's Own Fate: Trace the catabolism of histidine itself, to see if it compensates for the reduced glutamine influx by entering the TCA cycle. Histidine can be degraded to glutamate, which can then be converted to the TCA cycle intermediate α-ketoglutarate. nih.govnih.gov

Impact on Other Pathways: By combining the use of ¹³C-labeled histidine with other labeled substrates (like ¹³C-glucose or ¹⁵N-glutamine), scientists can quantify the global metabolic rewiring that occurs. For example, they can measure changes in glycolytic flux, the pentose phosphate pathway, or the metabolism of other amino acids as the cell adapts to reduced mitochondrial glutamine availability.

This approach provides a quantitative and dynamic view of the metabolic flexibility of cells in response to the specific inhibition of glutamine transport by histidine.

Analysis of Metabolic Rewiring in Disease Models and Specific Tissue Contexts

Metabolic reprogramming is a hallmark of many diseases, including cancer, inborn errors of metabolism, and non-alcoholic fatty liver disease (NAFLD). nih.govnih.govfrontiersin.org L-Histidine Hydrochloride Hydrate 13C6 serves as a valuable tracer for dissecting these metabolic alterations in various disease models and specific tissues.

Disease Models:

Inborn Errors of Metabolism: In conditions like histidinemia, a genetic disorder affecting the enzyme histidase, histidine catabolism is impaired. nih.gov This leads to elevated levels of histidine in the blood and tissues. Using ¹³C-labeled histidine allows researchers to trace the alternative metabolic routes that become active to handle this excess histidine. For instance, in histidinemic patients, histidine is increasingly shunted into a transamination pathway, producing imidazolepyruvic acid. nih.gov Quantifying this flux with ¹³C-MFA can provide insights into the pathophysiology of the disease.

Non-alcoholic Fatty Liver Disease (NAFLD): Recent studies have linked histidine metabolism by the gut microbiota to the pathophysiology of NAFLD. nih.gov Machine learning analyses of patient data identified a strong inverse association between plasma histidine levels and liver steatosis. In such contexts, this compound can be used in preclinical models (e.g., rodents, Drosophila) to trace the flow of dietary histidine, differentiate between host and microbial metabolism, and understand how its supplementation may alter hepatic metabolic pathways related to insulin (B600854) signaling and inflammation. nih.gov

Cancer: Cancer cells exhibit profound metabolic rewiring to support their growth and survival. frontiersin.org While glucose and glutamine are the most studied substrates, other amino acids like histidine also play a role. In cancer models, ¹³C-histidine can be used to trace its contribution to nucleotide synthesis (via its link to the purine (B94841) biosynthesis precursor ATP), one-carbon metabolism, and the production of histamine, a signaling molecule with roles in immune response and cell proliferation. nih.govnumberanalytics.com

Specific Tissue Contexts:

Immune Cells: The metabolic state of immune cells is tightly linked to their function. For example, neutrophil differentiation and activation involve significant metabolic shifts. nih.gov While studies often focus on glucose and glutamine, ¹³C-MFA can be applied with labeled histidine to understand its specific contribution to neutrophil functions, such as the synthesis of antioxidants like carnosine (a dipeptide of beta-alanine (B559535) and histidine) or its role in modulating inflammatory responses. nih.gov

Hepatic Gluconeogenesis: The liver is a central hub for amino acid metabolism. Studies in bovine hepatocytes have shown that histidine can promote glucose synthesis by upregulating genes involved in the gluconeogenic pathway. mdpi.com Using this compound in primary hepatocyte cultures allows for the direct quantification of the carbon flux from histidine to glucose, providing precise data on its contribution as a gluconeogenic substrate. mdpi.com

The table below summarizes research findings where labeled histidine or analysis of its metabolic pathways has been applied to understand metabolic shifts in specific contexts.

| Research Area | Model/Context | Key Metabolic Findings | Reference |

| Industrial Microbiology | Corynebacterium glutamicum | ¹³C tracer analysis revealed that L-histidine biosynthesis is deeply intertwined with purine biosynthesis and one-carbon metabolism, sharing the precursor PRPP. | nih.gov |

| Inborn Errors of Metabolism | Histidinemia Patients | Impaired histidase activity leads to supraphysiological histidine levels, shunting its metabolism towards the transamination pathway to produce imidazolepyruvic acid. | nih.gov |

| Metabolic Disease | NAFLD Patients & Animal Models | Low plasma histidine is linked to increased liver fat. Histidine supplementation in mice ameliorated NAFLD-associated gut dysbiosis. | nih.gov |

| Agriculture/Animal Health | Bovine Hepatocytes | Histidine supplementation increased the mRNA expression of key gluconeogenic enzymes (PCK1, FBP1, G6PC) and enhanced hepatic glucose output. | mdpi.com |

Applications in Structural Biology and Proteomics Research

Elucidation of Protein Structural Dynamics and Conformation using ¹³C-Labeled Histidine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying proteins at an atomic level. The introduction of ¹³C-labeled amino acids, such as L-histidine, significantly enhances the resolution and sensitivity of NMR experiments, enabling the detailed characterization of protein structure and dynamics.

The imidazole (B134444) side chain of histidine is particularly important in protein function due to its ability to act as a proton donor or acceptor at physiological pH. The conformation and protonation state of this side chain are critical to its role in catalysis, metal binding, and protein stability. The use of ¹³C-labeled histidine in NMR studies provides a direct probe into the local environment and conformational state of histidine residues.

The chemical shifts of the ¹³C atoms in the imidazole ring are highly sensitive to the local electronic environment. illinois.edu For instance, the ¹³Cδ2 chemical shift can effectively distinguish between the two neutral tautomeric states of the histidine imidazole ring (Nδ1-H and Nε2-H). acs.org Specifically, a ¹³Cδ2 chemical shift greater than 122 ppm typically indicates the Nδ1-H tautomer, while a value less than 122 ppm suggests the Nε2-H tautomer. acs.org This information is crucial for understanding the hydrogen-bonding network and the role of the histidine residue in the protein's function.

Furthermore, ¹³C NMR relaxation dispersion experiments can be employed to monitor the microsecond to millisecond timescale fluctuations in the protonation states of histidine residues. nih.gov These dynamic processes are often linked to enzymatic activity and conformational changes. By analyzing the relaxation dispersion profiles of ¹³C nuclei in the imidazole ring, researchers can extract kinetic and thermodynamic parameters of these conformational exchanges.

A notable application is in the study of metalloproteins, where histidine residues frequently act as ligands for metal ions. The coordination of a metal ion to either the Nδ1 or Nε2 atom of the imidazole ring induces distinct changes in the ¹³C chemical shifts of the ring carbons. nih.gov A statistical analysis of ¹³C chemical shifts has shown that the ¹³Cδ2 chemical shift is particularly sensitive to the coordination mode. nih.gov The difference between the ¹³Cε1 and ¹³Cδ2 chemical shifts provides a reliable marker for determining the coordinating nitrogen atom, which is essential for an accurate structural determination of the metal-binding site. nih.gov

Table 1: Representative ¹³C Chemical Shift Ranges for Histidine Imidazole Ring Carbons in Different States.

| Carbon Atom | Tautomeric State (Nδ1-H) | Tautomeric State (Nε2-H) | Imidazolium (Protonated) |

| Cγ | ~133-136 ppm | ~127-130 ppm | ~128-131 ppm |

| Cδ2 | >122 ppm | <122 ppm | ~120-123 ppm |

| Cε1 | ~137-140 ppm | ~137-140 ppm | ~135-138 ppm |

Note: The chemical shift values are approximate and can vary depending on the specific protein environment.

Histidine residues are frequently located at the interfaces of protein-ligand and protein-protein interactions, where they can participate in a variety of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and π-stacking. ¹³C-labeled histidine can be used to probe these interactions and characterize the binding events.

NMR spectroscopy of proteins containing ¹³C-labeled histidine can reveal significant changes in the chemical shifts of the histidine carbons upon the binding of a ligand or another protein. These chemical shift perturbations (CSPs) can be used to map the binding site and to determine the dissociation constant (Kd) of the interaction.

In one approach, natural abundance ¹³C relaxation dispersion NMR has been used to study the dynamics of a ligand as it binds to a protein. nih.gov While this study did not use labeled histidine specifically, the methodology is directly applicable. By observing the relaxation dispersion profiles of the ligand's ¹³C nuclei in the presence and absence of the protein, it is possible to characterize the kinetics of the binding event. nih.gov If the protein were labeled with ¹³C-histidine at the binding site, complementary information about the protein's conformational changes upon ligand binding could be obtained.

The versatility of the histidine side chain allows it to engage in various types of interactions that are crucial for molecular recognition. These interactions can be subtly influenced by the local environment and can be effectively studied using ¹³C NMR.

Table 2: Types of Interactions Involving Histidine Residues and Their Probing with ¹³C-Histidine NMR.

| Interaction Type | Description | Potential Impact on ¹³C Chemical Shifts |

| Hydrogen Bonding | The imidazole ring can act as both a hydrogen bond donor and acceptor. | Changes in the chemical shifts of the ring carbons, particularly those adjacent to the involved nitrogen. |

| Electrostatic Interactions | The positively charged imidazolium form can interact with negatively charged residues or ligands. | Significant shifts in all ring carbons due to the change in charge state. |

| π-π Stacking | The aromatic imidazole ring can stack with other aromatic residues like phenylalanine, tyrosine, or tryptophan. | Upfield or downfield shifts of the ring carbons depending on the geometry of the stacking interaction. |

| Cation-π Interactions | The electron-rich imidazole ring can interact with cationic groups. | Shifts in the ring carbons due to the proximity of the cation. |

| Metal Coordination | The nitrogen atoms of the imidazole ring can coordinate with metal ions. | Large changes in the chemical shifts of the ring carbons, indicative of the coordination state. nih.gov |

Quantitative Analysis of Protein Turnover and Degradation

The continuous synthesis and degradation of proteins, known as protein turnover, is a fundamental process in all living organisms. Dysregulation of protein turnover is associated with numerous diseases. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful mass spectrometry-based technique for the quantitative analysis of protein turnover. In a typical SILAC experiment, cells are grown in a medium containing a "heavy" ¹³C-labeled amino acid, such as L-histidine.

Over time, the heavy-labeled histidine is incorporated into newly synthesized proteins. By measuring the ratio of heavy to "light" (unlabeled) forms of peptides from a given protein at different time points, the rates of protein synthesis and degradation can be determined.

For instance, a study on HeLa cells used SILAC to measure the turnover rates of thousands of proteins. nih.gov The study found that the average turnover rate for HeLa proteins was approximately 20 hours, though individual protein turnover rates varied significantly. nih.gov While this particular study used labeled arginine and lysine, the same principle applies to the use of ¹³C-labeled histidine. The choice of labeled amino acid often depends on the specific protein or proteome of interest and the desired enzymatic cleavage for mass spectrometry analysis.

The rate of protein degradation can be calculated from the rate of protein synthesis and the change in the total amount of the protein over time. researchgate.net In a dynamic labeling experiment, the enrichment of the ¹³C label in both the free amino acid pool and in the protein is measured over time. researchgate.net This allows for a more accurate determination of the synthesis rate, and subsequently, the degradation rate.

Table 3: Hypothetical Data from a Pulse-Chase SILAC Experiment Using ¹³C6-Histidine to Determine Protein Half-Life.

| Time (hours) | Protein A: Heavy/Light Ratio | Protein B: Heavy/Light Ratio | Protein C: Heavy/Light Ratio |

| 0 | 1.00 | 1.00 | 1.00 |

| 6 | 0.85 | 0.65 | 0.95 |

| 12 | 0.72 | 0.42 | 0.90 |

| 24 | 0.52 | 0.18 | 0.81 |

| 48 | 0.27 | 0.03 | 0.66 |

| Calculated Half-Life (hours) | ~22 | ~8 | ~80 |

This table illustrates how the decay of the heavy-labeled protein fraction over time can be used to calculate the half-life of different proteins, reflecting their degradation rates.

Investigation of Biochemical Mechanisms and Biological Systems

Characterization of Histidine's Contribution to Enzyme Active Sites and Catalytic Mechanisms

The unique properties of the imidazole (B134444) side chain of histidine make it a frequent and critical component of enzyme active sites. nih.gov L-Histidine plays a pivotal role in a variety of catalytic mechanisms, a function that can be meticulously studied using 13C labeled histidine in conjunction with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

Histidine is a key member of the "catalytic triad" found in serine proteases, such as trypsin, where it facilitates the catalytic activity of the enzyme. nih.gov Its imidazole group acts as a proton shuttle, accepting and donating protons, which is essential for the enzymatic reaction. nih.gov In ribonucleases, the imidazole group is employed to achieve the rapid cleavage of nucleic acids. nih.gov Furthermore, histidine residues are frequently found in the active sites of metalloenzymes, where they are responsible for binding metal ions like iron in hemoglobin and myoglobin, and are crucial for the activity of enzymes such as carbonic anhydrase, cytochromes, and catalases. nih.gov

The use of L-Histidine Hydrochloride Hydrate (B1144303) 13C6 allows for detailed structural and mechanistic studies. Solid-state NMR spectroscopy, for instance, can determine the chemical shifts of 15N, 13C, and 1H in histidine across a wide pH range, providing insights into its protonation state and tautomeric structure, which are critical for its catalytic function. acs.org These benchmark values facilitate the study of functionally important histidine residues within complex protein structures. acs.org

Role of Histidine in Maintaining Intracellular Buffering Capacity

Histidine and histidine-containing compounds are the primary constituents of the non-bicarbonate intracellular buffering system in vertebrate muscle. nih.govmsu.ruresearchgate.net The imidazole ring of histidine has a pKa value close to physiological intracellular pH (pHi), making it an exceptionally effective buffer. nih.govmsu.ru It can accept or release a proton, thereby stabilizing pH during periods of high metabolic acid production, such as intense anaerobic exercise. msu.rumsu.ru

The buffering capacity of muscle tissue is highly correlated with its concentration of histidine-related compounds, which include free L-histidine, histidine residues in proteins, and dipeptides like carnosine, anserine, and balenine. nih.govmsu.ru This capacity is particularly high in the fast-twitch glycolytic muscles of animals adapted for anaerobic performance, including fish, marine mammals, and sprinting terrestrial mammals. nih.govresearchgate.net For example, in the white muscle of skipjack tuna, the total content of histidine-related compounds can reach approximately 150 mM, supporting the high capacity for anaerobic glycolysis required for burst swimming. msu.ru The contribution of these compounds to total cellular buffering can be substantial, ranging from 7% in the red muscle of trout to 62% in the white muscle of marlin. physiology.org

Table 1: Buffering Capacity and Histidine-Related Compound (HRC) Contribution in Fish Skeletal Muscle This table is interactive. You can sort and filter the data.

| Species | Muscle Type | Buffer Capacity (pH 6.5-7.5) | HRC Contribution to Buffering |

|---|---|---|---|

| Rainbow Trout | Red | Low | 7% |

| Rainbow Trout | White | Moderate | - |

| Pacific Blue Marlin | Red | High | - |

| Pacific Blue Marlin | White | Very High | 62% |

Data derived from studies on fish skeletal muscle, highlighting the differences between species and muscle fiber types. physiology.org

Mechanistic Studies of Ion Channels and Transmembrane Proteins Involving Histidine Residues

Histidine residues within the transmembrane (TM) domains of membrane proteins play crucial roles in pH sensing, ligand binding, and ion transport. nih.gov The ionization state of the histidine imidazole ring is sensitive to pH changes, allowing it to act as a molecular "sensor" that can trigger conformational changes and regulate protein function. nih.gov

A preeminent example is the M2 proton channel of the Influenza A virus, where a single conserved histidine residue (His37) is the key to the channel's proton selectivity and its activation. nih.govnih.gov At low pH, the protonation of this histidine residue initiates a conformational change that opens the channel, allowing protons to pass through the viral membrane. nih.gov Similarly, in the diphtheria toxin T domain, the protonation of a single histidine residue leads to a major conformational change that is essential for its function. nih.gov

Investigating these mechanisms often involves the use of isotope-labeled amino acids. By incorporating L-Histidine Hydrochloride Hydrate 13C6 into a transmembrane protein, researchers can use solution or solid-state NMR to monitor the specific chemical shift perturbations of the histidine residue's backbone and side chain in response to changes in pH or ligand binding. acs.orgnih.gov This provides high-resolution data on the structural dynamics and the precise role of histidine in the protein's mechanism of action. nih.gov

Examination of Histidine Oxidation and Degradation Mechanisms in Biological Formulations

Histidine is susceptible to oxidation, which is a common chemical degradation pathway for proteins and a concern in the formulation of biopharmaceuticals. researchgate.netdntb.gov.ua The oxidation of histidine can be initiated by factors such as light (photo-oxidation), the presence of metal ions, and reactive oxygen species. researchgate.netnih.gov This degradation can lead to the formation of various products and can impact the stability and efficacy of protein-based drugs. researchgate.net

One identified degradation product of histidine in formulations is trans-urocanic acid. nih.gov Furthermore, histidine oxidation can lead to the formation of covalent cross-links within a protein or between proteins, resulting in the formation of high-molecular-weight (HMW) species. acs.org In studies on IgG1 monoclonal antibodies, novel cross-links have been discovered where oxidized histidine reacts with intact histidine, lysine, or cysteine residues. acs.org The hot spots for this oxidation often include conserved histidine residues in the Fc and hinge regions of the antibody. acs.org The oxidation of histidine to 2-oxo-histidine has been proposed as a biological marker for cellular oxidative stress. nih.gov This modification is significant as it can eliminate preferential cleavage sites next to histidine during tandem mass spectrometry analysis, potentially leading to misinterpretation of data. nih.gov

Table 2: Histidine Oxidation-Induced Cross-links in an IgG1 Monoclonal Antibody This table is interactive. You can sort and filter the data.

| Cross-link Type | Reacting Residue 1 | Reacting Residue 2 | Location |

|---|---|---|---|

| His-His | Oxidized Histidine | Histidine | Fc and Hinge Regions |

| His-Cys | Oxidized Histidine | Cysteine | Hinge Region |

| His-Lys | Oxidized Histidine | Lysine | Fc Region |

Data based on the characterization of high-molecular weight (HMW) fractions of an IgG1 mAb. acs.org

Use of this compound as a Tracer for Biosynthetic Routes

Stable isotope-labeled compounds like this compound are invaluable as tracers in metabolic research. medchemexpress.commedchemexpress.com By introducing the 13C-labeled histidine into a biological system, scientists can follow its journey through various metabolic pathways using techniques such as mass spectrometry (MS) and NMR. medchemexpress.comisotope.com This allows for the precise quantitation and characterization of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. medchemexpress.commedchemexpress.com

Histidine is a precursor for the synthesis of several important biological molecules. It is decarboxylated to form histamine (B1213489), a key neurotransmitter and mediator of immune responses. nih.gov It is also a precursor for the synthesis of the dipeptide carnosine in muscle and brain tissue, where it functions as a buffer and antioxidant. nih.gov The complete catabolism of histidine in the liver ultimately yields glutamate (B1630785). nih.gov

By using this compound, researchers can trace the carbon atoms from histidine as they are incorporated into these downstream products. This provides a dynamic view of the biosynthetic routes, allowing for the study of how these pathways are regulated and how they respond to different physiological or pathological conditions. Such tracer studies are fundamental to the field of metabolomics. isotope.com

Applications in Foodomics to Understand Biological System Interactions

Foodomics involves the comprehensive study of food and nutrition and their effect on biological systems. L-histidine, as an essential amino acid that must be obtained from the diet, is a key molecule of interest in this field. chinaaminoacid.com Foods rich in histidine include meat, poultry, fish, dairy, soy, and beans. myfooddata.com

Research has shown that dietary histidine intake can influence biological systems in various ways. For instance, histidine supplementation in rats has been shown to affect food intake, an effect that appears to be mediated by its conversion to the neurotransmitter histamine. mdpi.com In the field of animal nutrition and food production, histidine supplementation in the diet of pigs and chickens is a strategy to increase the muscle content of the dipeptides carnosine and anserine. mdpi.com This enhancement not only serves an antioxidant function but can also improve the quality of the resulting meat product. mdpi.com In ruminants, histidine has been identified as a potential limiting amino acid for milk protein synthesis. mdpi.com

The use of isotopically labeled histidine, such as this compound, within a foodomics context allows for detailed investigation into its absorption, distribution, and metabolic fate, providing a deeper understanding of its role in nutrition and health. medchemexpress.commedchemexpress.com

Table 3: Foods with High Histidine Content This table is interactive. You can sort and filter the data.

| Food Item | Serving | Approximate Histidine (mg) |

|---|---|---|

| Pork Chop | 1 chop | 2225 |

| Beef (Skirt Steak) | 6 oz steak | 2198 |

| Chicken Breast (Lean) | 6 oz breast | 2032 |

| Tuna | 6 oz fillet | 1496 |

| Tofu (Firm) | 1 cup | 1086 |

| Soy-Based Protein Powder | 2 oz scoop | 680 |

| Lentils | 1 cup, cooked | - |

| Kidney Beans | 1 cup, cooked | - |

Data compiled from nutritional databases. myfooddata.commdpi.com

Computational and Theoretical Investigations of L Histidine and Its Labeled Forms

Quantum Chemical Calculations for Spectroscopic Parameter Prediction

Quantum chemical calculations have become indispensable for the accurate prediction of spectroscopic parameters, which are crucial for interpreting experimental NMR and NQR (Nuclear Quadrupole Resonance) spectra.

The chemical environment of each atom in a molecule determines its magnetic shielding, which in turn dictates the chemical shift observed in NMR spectroscopy. For L-histidine, quantum chemical methods are employed to calculate the ¹³C and ¹⁵N chemical shielding tensors. These calculations are highly sensitive to the molecular geometry and the surrounding intermolecular interactions. researchgate.netnih.gov

Methods such as Density Functional Theory (DFT), particularly with the B3LYP functional, and Hartree-Fock have been used to predict these parameters. researchgate.netnih.govillinois.edu To accurately model the solid state, such as in crystalline L-histidine monohydrate monohydrochloride, calculations must account for the intermolecular forces present in the crystal lattice. researchgate.netnih.gov Approaches like the Embedded Ion Method (EIM), cluster models, or a combination of both are utilized to simulate the crystalline environment. researchgate.netnih.gov The EIM approach models the surrounding crystal lattice as an array of point charges, while cluster calculations explicitly include neighboring molecules. researchgate.netnih.gov

Studies have shown that for ¹³C shielding calculations, the EIM method provides better agreement with experimental values than cluster calculations alone. nih.gov However, for accurate prediction of ¹⁵N principal shielding values and the ¹⁴N quadrupolar coupling constants (QCC), a combined EIM/cluster approach is necessary to explicitly include both electrostatic and covalent intermolecular interactions. researchgate.netnih.gov The QCC, which arises from the interaction of the nuclear quadrupole moment of nuclei like ¹⁴N with the local electric field gradient (EFG), is a sensitive probe of the electronic structure and hydrogen bonding. nih.govlibretexts.org Calculations performed on hexameric clusters of L-histidine, designed to mimic the crystalline environment, have shown good agreement with experimental QCC values for the amino and imino nitrogen sites. nih.gov

| Parameter | Computational Method | Basis Set | Key Finding |

| ¹³C and ¹⁵N Chemical Shielding | EIM, Cluster, Combined EIM/Cluster (B3LYP) | D95, 6-311G , etc. | EIM is effective for ¹³C shielding; combined EIM/cluster is needed for ¹⁵N shielding to account for both electrostatic and covalent interactions. researchgate.netnih.gov |

| ¹⁴N Quadrupolar Coupling Constant (QCC) | DFT (PW91P86, B3LYP) on hexameric clusters | 6-31++G** | Hexameric cluster models effectively reproduce solid-state QCC values, demonstrating the importance of including hydrogen-bonding effects. nih.gov |

| ¹³C Chemical Shielding Surfaces | Hartree-Fock (GIAO) | Locally Dense Basis Sets | Shielding tensors are highly dependent on backbone (φ, ψ) and side-chain (χ) torsion angles, allowing for structural interpretation. illinois.edu |

The spectroscopic properties of L-histidine in condensed phases are significantly influenced by intermolecular interactions, primarily hydrogen bonding. nih.govnih.govnih.gov Computational modeling is essential to unravel how these interactions modulate spectroscopic observables. In the solid state, the crystal structure is stabilized by a network of N—H···O and N—H···N hydrogen bonds. researchgate.net

Cluster models are a primary tool for studying these effects. By performing calculations on a central histidine molecule surrounded by its nearest neighbors, researchers can simulate the local environment and its impact on parameters like QCCs and chemical shifts. researchgate.netnih.gov For instance, shifts in the ¹⁴N quadrupole parameters from the gas phase (monomer) to the solid state are reasonably well reproduced for the imidazole (B134444) ring nitrogens when using a hexameric cluster. nih.gov This highlights that intermolecular hydrogen bonds are a major determinant of the observed solid-state spectroscopic parameters.

In solution, the interactions are more dynamic. Microsolvation models, where a few solvent molecules are explicitly included in the quantum mechanical calculation, combined with a polarizable continuum model (PCM) for the bulk solvent, are used to study solute-solvent interactions. mdpi.com Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion. mdpi.com Such analyses on histidine-water clusters have revealed that while electrostatic and exchange terms are large, their sum is often near zero, making polarization a key factor in governing the interaction energy. mdpi.com This underscores the importance of including polarization effects, even when using explicit solvent molecules, for accurate modeling. mdpi.com

| Interaction Type | Modeling Approach | Key Influence on Spectroscopy |

| Hydrogen Bonding (Solid State) | Cluster Models, EIM | Significantly alters ¹⁴N QCC and ¹³C/¹⁵N chemical shielding tensors, making them sensitive probes of the crystal packing. researchgate.netnih.gov |

| Solute-Solvent Interactions (Solution) | Microsolvation with PCM, SAPT, AIM | Modifies electron density distribution and charge flow within the histidine molecule, impacting vibrational frequencies and chemical shifts. mdpi.com |

| Chiral Recognition | UV Photodissociation Spectroscopy of Clusters | The strength of intermolecular interactions between enantiomers (e.g., L-His with L-Trp vs. D-His with L-Trp) can differ, leading to distinct spectroscopic signatures. nih.govnih.gov |

Computational Analysis of Histidine Protonation, Tautomerization, and Rotameric Structures

Histidine is unique among amino acids due to its imidazole side chain, which has a pKa near physiological pH. This allows it to exist in different protonation and tautomeric states, a feature critical to its function in many proteins. meihonglab.com Computational methods are vital for characterizing these states. A histidine residue can be doubly protonated (HIP), or neutral in one of two tautomeric forms: with the proton on the delta-nitrogen (HID, the π tautomer) or on the epsilon-nitrogen (HIE, the τ tautomer). meihonglab.comnih.gov

Molecular dynamics (MD) simulations are widely used to explore the conformational landscape of histidine-containing systems. nih.govacs.org These simulations can reveal the stability and interplay of different protonation states, tautomers, and side-chain rotameric conformations, which are defined by the χ torsion angles. nih.govacs.org For example, MD simulations have been used to assess the most probable protonation states of histidine residues in enzyme active sites by comparing simulation trajectories to experimental X-ray structures. acs.org

Quantum chemical calculations complement MD simulations by providing accurate energies and spectroscopic parameters for each state. nih.govacs.org By comparing calculated spectroscopic parameters (e.g., rotational constants) for different conformers and tautomers with experimental gas-phase microwave spectroscopy data, the specific structures present can be identified with high confidence. nih.govacs.org Furthermore, solid-state NMR studies, supported by calculations, have shown that ¹³C and ¹⁵N chemical shifts are highly sensitive to the protonation state and tautomeric form (π vs. τ), providing a direct experimental probe for these structures. meihonglab.comacs.org

| Histidine State | Computational Method | Key Findings |

| Protonation (HIP, HID, HIE) | Molecular Dynamics (MD), pKa Prediction Software | The stability of a protonation state is highly dependent on the local hydrogen-bonding network and environment; incorrect assignment can significantly affect simulation outcomes like ligand docking. nih.govacs.org |

| Tautomerism (π vs. τ) | MD Simulations, Quantum Mechanics (QM) | The relative stability of the π and τ tautomers is influenced by pH and intermolecular interactions. The τ tautomer is often more stable at neutral and basic pH, potentially due to intramolecular hydrogen bonding. meihonglab.comacs.org |

| Rotameric Structure (χ angles) | MD Simulations, Rotamer Libraries | The side-chain conformation is dynamic, with residues switching between different rotameric states. The preferred rotamers are influenced by secondary structure and interactions with neighboring residues. nih.govwashington.edu |

Density Functional Theory (DFT) Studies on Electronic Structure and Vibrational Spectra

Density Functional Theory (DFT) is a workhorse of computational chemistry for studying the electronic properties and vibrational spectra of molecules like L-histidine. researchgate.netnih.gov These studies provide fundamental insights into bonding, reactivity, and the interpretation of experimental spectroscopic data.

DFT calculations, using functionals like PBE or B3LYP, can accurately predict the geometric parameters (bond lengths and angles) of L-histidine and its salts, which show good agreement with high-resolution X-ray crystallography data. nih.govnih.govnih.gov Analysis of the electronic structure often involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. ijesi.org For the L-histidine crystal, DFT calculations have determined an insulating band gap of approximately 4.38 eV. researchgate.netnih.gov

DFT is also extensively used to calculate and assign vibrational spectra (FT-IR and Raman). nih.govijesi.orgresearchgate.net By computing the harmonic vibrational frequencies, a theoretical spectrum can be generated. This calculated spectrum is crucial for assigning the experimentally observed vibrational bands to specific normal modes of the molecule, such as the stretching and bending of the imidazole ring or the carboxylate group. nih.govnih.gov These assignments can be further validated by isotopic labeling (e.g., with ¹⁵N), where the observed shifts in vibrational frequencies should be matched by the theoretical calculations. okstate.edu Such studies have been performed on various forms of histidine, including L-histidine oxalate (B1200264) and L-histidine chloride monohydrate, leading to a detailed understanding of their vibrational characteristics. nih.govnih.gov

| Property | DFT Functional/Method | Key Insights |

| Electronic Structure | PBE, B3LYP | Calculation of HOMO-LUMO gap reveals electronic stability and potential reactivity. Analysis of orbital contributions identifies sites for chemical interaction. researchgate.netnih.govijesi.org |

| Geometric Structure | B3LYP/6-31G(d) | Optimized bond lengths and angles show excellent agreement with experimental X-ray diffraction data, validating the computational model. nih.govnih.gov |

| Vibrational Spectra (IR/Raman) | B3LYP/6-31G(d) | Theoretical frequency calculations allow for the precise assignment of experimental vibrational bands to specific molecular motions, aiding in structural characterization. nih.govnih.govijesi.org |

Methodological Advancements and Future Directions in Stable Isotope Labeling Research

Innovations in Isotopic Labeling Strategies for Increasingly Complex Biological Systems

Stable isotope labeling has become an indispensable tool for exploring the structure and dynamics of metabolic networks. nih.gov Initially applied to simpler cell culture models, isotopic labeling strategies are now being adapted for increasingly complex biological systems, including whole organisms and specific tissues. mdpi.com This progression allows for the direct and accurate measurement of metabolite turnover and entire pathway fluxes in vivo, providing a more realistic picture of metabolism. mdpi.com

Innovations are moving beyond steady-state analysis in cell cultures to dynamic flux measurements in living systems like microbes, plants, and animals. mdpi.comcreative-proteomics.com The experimental design, particularly the choice of the labeled nutrient, is critical and depends on the specific hypothesis and the known metabolic pathways of the organism being studied. nih.gov For instance, researchers can use uniformly or positionally labeled precursors to trace the metabolic fate of atoms throughout the network in an untargeted manner or to investigate specific pathways of interest. mdpi.com These advanced strategies are leading to significant discoveries in diverse fields such as cancer biology, parasitology, and plant science. mdpi.com The ability to apply these techniques in vivo by administering stable isotopes to living organisms allows for the observation of real-time biological processes and metabolic changes within a complete physiological context. creative-proteomics.com

Integration of Multi-Omics Data with Isotopic Tracing for Holistic Biological Insights